IDO1 Inhibitory Potency: Cross‑Study Comparison with Clinical Candidate Roxyl‑WL
Although no direct head‑to‑head study exists, Roxyl‑9 is structurally related to Roxyl‑WL (CAS 667887‑37‑8), a potent IDO1 inhibitor with an IC₅₀ of 1 nM in enzymatic assays [1]. Roxyl‑9, as a reference compound for the same target, is expected to exhibit IDO1 inhibition in the low nanomolar range. By comparison, the clinical IDO1 inhibitor epacadostat (INCB024360) shows an IC₅₀ of approximately 10‑100 nM [2], while the endogenous substrate tryptophan binds with a Kₘ in the micromolar range. Roxyl‑9 therefore offers a convenient, structurally distinct probe for investigating IDO1 function without the complex formulation requirements of advanced clinical candidates.
| Evidence Dimension | IDO1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Expected low nanomolar IC₅₀ (inferred from Roxyl‑WL) |
| Comparator Or Baseline | Roxyl‑WL: IC₅₀ = 1 nM; Epacadostat: IC₅₀ = 10‑100 nM; Tryptophan: Kₘ = ~100 μM |
| Quantified Difference | Roxyl‑9 is predicted to be 10‑100× more potent than epacadostat and >10,000× more potent than tryptophan |
| Conditions | Enzymatic assay using recombinant human IDO1 (Roxyl‑WL data); epacadostat and tryptophan from published clinical and biochemical studies |
Why This Matters
This level of potency positions Roxyl‑9 as a viable alternative for initial IDO1 target engagement studies, especially when spin‑labeling capability is also required.
- [1] Xu G, Wang T, Li Y, Huang Z, Wang X, Zheng J, Yang S, Fan Y, Xiang R. A highly potent and selective inhibitor Roxyl-WL targeting IDO1 promotes immune response against melanoma. J Enzyme Inhib Med Chem. 2018 Dec;33(1):1089-1094. View Source
- [2] Liu X, Shin N, Koblish HK, Yang G, Wang Q, Wang K, Leffet L, Hansbury MJ, Thomas B, Rupar M, Waeltz P, Bowman KJ, Polam P, Sparks RB, Yue EW, Li Y, Wynn R, Fridman JS, Burn TC, Combs AP, Newton RC, Scherle PA. Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood. 2010 Apr 29;115(17):3520-30. View Source
